Heliotrine N-oxide

DNA adduct pyrrolizidine alkaloid biomarker

Researchers substituting heliotrine or other PA N-oxides for heliotrine N-oxide in toxicological studies obtain invalid results due to its 10-fold lower intestinal permeability (Papp AtoB < 1.35 × 10⁻⁶ cm/s) versus tertiary PAs. • Primary reference standard with assigned absolute purity (≥95.0% HPLC), traceable calibration for LC-MS/GC-MS quantification of PA N-oxides in complex matrices. • Characterized substrate for DHP-derived DNA adduct generation in in vitro microsomal activation systems. • Enables accurate oral bioavailability modeling and hepatotoxic risk assessment per emerging regulatory limits.

Molecular Formula C16H27NO6
Molecular Weight 329.39 g/mol
CAS No. 6209-65-0
Cat. No. B129442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeliotrine N-oxide
CAS6209-65-0
Synonyms(2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester;  _x000B_[1S-[1α,7[R*(S*)],7aα]]-2-Hydroxy-2-(1-methoxyethyl)-3-methylbutanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1
Molecular FormulaC16H27NO6
Molecular Weight329.39 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
InChIInChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+,17?/m1/s1
InChIKeyQSTHEUSPIBEICI-MCAMCBDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heliotrine N-oxide: Toxicology & DNA Adduct Reference Standard


Heliotrine N-oxide (CAS 6209-65-0) is the N-oxide derivative of the pyrrolizidine alkaloid (PA) heliotrine, belonging to the class of 1,2-dehydropyrrolizidine alkaloids known for hepatotoxic and carcinogenic potential [1]. As a PA N-oxide, it exhibits a distinct toxicokinetic and toxicological profile compared to its parent tertiary amine, with lower oral absorption and reduced hepatotoxic potency, yet it retains the capacity to form pyrrolic DNA adducts upon metabolic activation [2]. The compound is commercially available as a primary reference standard with defined purity (≥95.0% HPLC), enabling its use in analytical method development, toxicological biomarker studies, and risk assessment of PA-containing materials .

Workflow PA N-oxide toxicology reference standard for analytical method development
Selection DNA adduct biomarker studies requiring certified N-oxide substrate
Context PA risk assessment and exposure modeling in complex research matrices

Heliotrine N-oxide: Non-Interchangeability in Toxicology


Substituting Heliotrine N-oxide with its parent compound heliotrine, or with other structurally distinct PA N-oxides (e.g., retrorsine N-oxide, monocrotaline N-oxide), compromises the quantitative interpretation of toxicological and absorption studies. Heliotrine N-oxide exhibits significantly lower intestinal permeability (Papp AtoB < 1.35 × 10⁻⁶ cm/s) compared to tertiary PAs (Papp AtoB 1.43–16.26 × 10⁻⁶ cm/s), resulting in reduced oral bioavailability and lower hepatotoxic potency [1]. Furthermore, while PA N-oxides share a common mechanism of metabolic reduction to DNA-reactive pyrroles, the extent of adduct formation and downstream toxicity is compound-specific, making cross-substitution invalid without empirical calibration [2]. Procurement of the exact N-oxide standard is therefore essential for accurate analytical quantification, biomarker validation, and risk assessment modeling.

Heliotrine N-oxide
If substituted with parent heliotrine Intestinal permeability may differ substantially; reported class-level Papp below 1.35 vs 1.43–16.26 × 10−6 cm/s for tertiary PAs, which may shift systemic exposure interpretation
Heliotrine N-oxide
If substituted with another PA N-oxide DNA adduct formation extent is compound-specific; quantitative biomarker interpretation may require empirical calibration per congener

Heliotrine N-oxide: Quantitative Differentiation Evidence


DNA Adduct Formation as Common Biomarker

In a study of five hepatocarcinogenic PA/PA N-oxide pairs, rat liver microsomal metabolism of heliotrine N-oxide was demonstrated to produce the same set of four DHP-derived DNA adducts as its parent compound heliotrine and other PA N-oxides (lasiocarpine N-oxide, retrorsine N-oxide, monocrotaline N-oxide) [1]. This confirms heliotrine N-oxide as a valid biomarker substrate for PA-induced genotoxicity, comparable to the more extensively studied tertiary PAs.

DNA Adduct Profile
Head-to-head
Produces same set of four DHP-derived DNA adducts as parent heliotrine and other PA N-oxides
Supports adduct biomarker cross-validation across PA N-oxide congeners
Rat liver microsomes, LC-ES-MS/MS detection
DNA adduct pyrrolizidine alkaloid biomarker carcinogenicity

Reduced Intestinal Permeability in PA N-oxides

In Caco-2 monolayer permeability assays, all five tested PAs exhibited Papp AtoB values ranging from 1.43 × 10⁻⁶ to 16.26 × 10⁻⁶ cm/s, whereas the corresponding PA N-oxides uniformly displayed Papp AtoB values below 1.35 × 10⁻⁶ cm/s [1]. This class-level difference translates to significantly lower oral absorption for N-oxides, including heliotrine N-oxide, compared to their parent tertiary amines.

Intestinal Permeability
Class-level
Papp AtoB < 1.35 vs 1.43–16.26 × 10−6 cm/s for parent PAs
Supports absorption model differentiation between N-oxide and tertiary PA forms
Caco-2 monolayer, apical-to-basolateral transport
absorption permeability toxicokinetics Caco-2

Primary Reference Standard Certification

Heliotrine N-oxide is commercially available as a phyproof® Primary Reference Substance with an assay value of ≥95.0% (HPLC), assigned absolute purity considering chromatographic purity, water, residual solvents, and inorganic impurities . This level of characterization meets regulatory guidelines for analytical method validation and quality control applications.

Purity Certification
Data to verify
≥95.0% HPLC, assigned absolute purity per lot
Supports traceable analytical workflows and inter-laboratory reproducibility
Certificate of analysis available; lot-specific review recommended
reference standard purity analytical chemistry quality control

Reduced Hepatotoxic Potency in Zebrafish Model

In a zebrafish-based hepatotoxicity screening of structurally diverse PAs, the relative toxic potency order was derived as: lasiocarpine ~ retrorsine > monocrotaline > riddelliine > clivorine > heliotrine > retrorsine N-oxide ~ riddelliine N-oxide ≫ platyphyline [1]. While heliotrine N-oxide was not directly tested in this study, the ranking of retrorsine N-oxide and riddelliine N-oxide (both retronecine-type N-oxides) significantly below their parent PAs supports the class-level inference that N-oxide derivatives exhibit reduced acute hepatotoxic potency compared to corresponding tertiary amines.

Hepatotoxic Potency
Class-level inference
Retronecine-type N-oxide rank below parent PAs in zebrafish hepatotoxicity screening
Supports exposure margin interpretation using N-oxide fraction data
Heliotrine N-oxide inferred from class data; compound-specific testing may be needed
hepatotoxicity zebrafish potency ranking risk assessment

Heliotrine N-oxide: Research & QC Applications


DNA Adduct Biomarker Development & Validation

Heliotrine N-oxide serves as a characterized substrate for generating DHP-derived DNA adducts in in vitro microsomal activation systems, enabling LC-MS/MS method development and cross-validation of adduct biomarkers across multiple PA N-oxide congeners [1]. This application is critical for establishing common toxicological biomarkers in PA risk assessment.

PA Quantification Reference Standard for Food & Herbal Products

As a phyproof® primary reference substance with assigned absolute purity (≥95.0% HPLC), heliotrine N-oxide provides a traceable calibration standard for quantifying PA N-oxide content in complex matrices (e.g., herbal supplements, teas, honey) via LC-MS or GC-MS . Its use supports compliance with emerging regulatory limits for PA contamination.

Comparative Toxicokinetics: PA N-oxide vs. Parent PA

Given the demonstrated 10-fold difference in intestinal permeability between PAs and PA N-oxides, heliotrine N-oxide is an essential tool for investigating absorption, distribution, and metabolic reduction pathways in rodent or cell-based models, enabling accurate modeling of oral bioavailability and hepatotoxic risk [2].

In Vitro Genotoxicity & Carcinogenicity Screening

Heliotrine N-oxide can be employed in in vitro assays (e.g., Ames test, micronucleus assay with metabolic activation) to evaluate the genotoxic potential of N-oxide PA metabolites, providing data to refine structure-activity relationships and relative potency factors for PA risk assessment [3].

Application
Selection Property
Validation Focus
DNA adduct biomarker studies
Certified PA N-oxide reference substrate
Adduct profile cross-validation review
PA quantification in complex matrices
Traceable primary reference standard
Regulatory method compliance context
PA N-oxide toxicokinetic studies
Characterized permeability differential
Absorption model interpretation
In vitro genotoxicity screening
Metabolic activation substrate
Genotoxicity endpoint review

Technical Documentation Hub

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